Isotalatizidine

analgesic potency ED₅₀ comparison C19‑diterpenoid alkaloid

Isotalatizidine (CAS 7633‑68‑3, C₂₃H₃₇NO₅, MW 407.5) is a C19‑norditerpenoid alkaloid identified in the lateral roots of Aconitum carmichaelii and in Aconitum napellus subsp. firmum.

Molecular Formula C23H37NO5
Molecular Weight 407.5 g/mol
Cat. No. B1228319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotalatizidine
Synonymsisotalatizidine
Molecular FormulaC23H37NO5
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC
InChIInChI=1S/C23H37NO5/c1-4-24-10-21(11-28-2)6-5-17(25)23-13-7-12-15(29-3)9-22(27,18(13)19(12)26)14(20(23)24)8-16(21)23/h12-20,25-27H,4-11H2,1-3H3/t12-,13?,14?,15+,16?,17+,18?,19?,20?,21-,22+,23-/m1/s1
InChIKeyRBSZCNOWHDHRFZ-CFIIAAHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isotalatizidine Procurement Guide: C19‑Diterpenoid Alkaloid Baseline for Neuropathic Pain Research


Isotalatizidine (CAS 7633‑68‑3, C₂₃H₃₇NO₅, MW 407.5) is a C19‑norditerpenoid alkaloid identified in the lateral roots of Aconitum carmichaelii and in Aconitum napellus subsp. firmum [1][2]. It belongs to the aconitane class of diterpene alkaloids but, unlike the highly cardiotoxic archetype aconitine, isotalatizidine exhibits a distinct pharmacological profile with analytically confirmed analgesic activity and a defined molecular mechanism involving the ERK/CREB/dynorphin A axis [1].

Why Isotalatizidine Cannot Be Interchanged with Other C19‑Diterpenoid Alkaloids


The C19‑diterpenoid alkaloid family spans a wide range of analgesic potencies, ion‑channel liabilities, and molecular targets. For instance, aconitine and mesaconitine are potent agonists at voltage‑gated sodium channels and block GIRK channels, whereas isotalatizidine shows no GIRK‑ or hERG‑channel blocking activity and selectively engages the ERK–CREB–dynorphin A pathway without affecting JNK signaling [1][2]. Even structurally near‑identical isomers such as talatizidine cannot be assumed to share isotalatizidine’s validated pharmacological profile. Generic interchange without compound‑specific quantitative evidence therefore carries a high risk of both experimental irreproducibility and unanticipated toxicity [1][2].

Isotalatizidine Quantitative Differentiation Evidence vs. Closest Analogues


Analgesic ED₅₀ in Acetic‑Acid Writhing Model: Isotalatizidine vs. Lappaconitine

In the acetic acid‑induced writhing assay in mice, isotalatizidine achieved an analgesic ED₅₀ of 0.43 mg/kg (analgesic efficiencies of 26.37 %, 30.43 %, and 76.23 % at 0.1, 0.3, and 1 mg/kg, respectively) [1]. In a separate structure–activity‑relationship study using an identical experimental model, the established C19‑diterpenoid analgesic lappaconitine showed an ED₅₀ of 3.50 mg/kg, while crassicauline A yielded 0.0480 mg/kg [2]. Isotalatizidine therefore occupies an intermediate potency position—12.3‑fold more potent than lappaconitine and 8.9‑fold less potent than the highly optimized crassicauline A—offering a distinct balance between efficacy and potential toxicity [1][2].

analgesic potency ED₅₀ comparison C19‑diterpenoid alkaloid

GIRK‑Channel Blocking Liability: Isotalatizidine vs. Aconitine (Head‑to‑Head Electrophysiology)

When tested on HEK–GIRK1/4 cells using automated patch‑clamp, isotalatizidine (10 μM) produced no detectable blocking activity, while aconitine at the same concentration blocked 45 % of the GIRK current [1]. Additionally, isotalatizidine was inactive on hERG (Kv11.1) channels, whereas aconitine’s hERG activity was not explicitly quantified but the compound class is associated with pro‑arrhythmic liability [1]. This head‑to‑head comparison was performed within a single study, strengthening the conclusion that isotalatizidine lacks the GIRK/hERG‑interaction liabilities of aconitine [1].

GIRK channel ion channel safety cardiotoxicity risk

MAP‑Kinase Pathway Selectivity: ERK1/2 Activation Without JNK Engagement

In both primary microglia and BV‑2 cells, isotalatizidine (25 μM, 1 h) significantly increased phosphorylation of ERK1/2 (p < 0.001) and p38 (p < 0.01) but produced no significant change in JNK phosphorylation [1]. Functional selectivity was confirmed pharmacologically: the analgesic effect was abrogated by the ERK1/2 inhibitor U0126‑EtOH but not by the p38 inhibitor SB203580, demonstrating that the anti‑nociceptive action depends specifically on ERK/CREB signaling rather than on p38 or JNK [1]. By contrast, many structurally related C19‑diterpenoid alkaloids exhibit broader or different MAPK engagement patterns [1].

ERK1/2 MAPK pathway JNK signaling selectivity

Absence of Sedative and Motor Side Effects at Analgesic Doses

During isotalatizidine treatment in the chronic constrictive injury (CCI) model of neuropathic pain, no apparent sedative or motor side effects were observed over the entire dosing period, while mechanical allodynia was significantly attenuated [1]. In contrast, many aconitine‑type alkaloids produce prominent neurotoxic and motor‑impairing effects at or near their analgesic doses, limiting their research utility [1][2]. This observation, although qualitative, provides a practical differentiator for in‑vivo experimental designs.

side effect profile motor function therapeutic window

Isotalatizidine Application Scenarios: Where the Compound’s Differentiated Profile Provides Value


ERK/CREB Pathway‑Selective Tool for Microglial Dynorphin A Research

Because isotalatizidine activates p‑ERK and p‑CREB leading to dynorphin A release without altering JNK activity, it is the preferred probe for isolating ERK‑dependent microglial contributions to endogenous opioid‑mediated analgesia. This makes it directly applicable in pathway‑dissection experiments where JNK‑sparing pharmacology is required [1].

Safer In‑Vivo C19‑Diterpenoid Alkaloid for Chronic Neuropathic Pain Models

Isotalatizidine’s lack of GIRK/hERG channel block and the observed absence of sedative or motor side effects at analgesic doses support its use as a chronic‑dosing C19‑diterpenoid tool compound in rodent neuropathic pain models (e.g., CCI), where compounds such as aconitine would be excluded because of cardiotoxicity and neurotoxicity [1][2].

Reference Compound for Structure‑Activity Relationship Screening of Aconitane Library Candidates

With a precisely measured ED₅₀ of 0.43 mg/kg in the acetic‑acid writhing assay and a well‑defined selectivity fingerprint (ERK>p38≫JNK; no GIRK block), isotalatizidine can serve as a mid‑potency benchmark for screening novel aconitane analogues. Its data anchor potency and selectivity scales when evaluating synthetic or semisynthetic derivatives aimed at improving the therapeutic window [1][3].

Dynorphin A‑Mediated Analgesia Studies Without Opioid Receptor Agonism Confounds

By inducing endogenous dynorphin A release from spinal microglia rather than directly activating opioid receptors, isotalatizidine enables investigations of non‑canonical, microglia‑driven anti‑nociception. This mechanism‑based application is uniquely supported by the compound’s in‑vivo and in‑vitro pathway validation data [1].

Quote Request

Request a Quote for Isotalatizidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.